1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrimidine ring: This step often involves the condensation of a suitable aldehyde or ketone with a guanidine derivative.
Construction of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of a pyridine derivative or through other cyclization methods.
Coupling reactions: The final compound is obtained by coupling the synthesized heterocyclic rings using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the heterocyclic rings are replaced by other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Chemical Biology: The compound serves as a probe to investigate biochemical processes and interactions at the molecular level.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships help to understand its mode of action.
Comparison with Similar Compounds
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide: Lacks the isoxazole ring, which may affect its biological activity and chemical properties.
N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide: Lacks the triazole and pyrimidine rings, resulting in different reactivity and applications.
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide: A positional isomer with potentially different biological activities.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2/c1-11-5-13(22-26-11)21-16(25)12-3-2-4-23(7-12)14-6-15(19-9-18-14)24-10-17-8-20-24/h5-6,8-10,12H,2-4,7H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXABXXPZHPZDHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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